![molecular formula C13H12N2O4 B2520076 2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid CAS No. 461683-16-9](/img/structure/B2520076.png)
2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid
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Overview
Description
“2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid” (CMPA) is a synthetic compound. It has a molecular weight of 260.249. The compound is also known as 2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid .
Molecular Structure Analysis
The molecular formula of CMPA is C13H12N2O4. The InChI code for the related compound 2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid is 1S/C11H9NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b9-6- .
Physical And Chemical Properties Analysis
The related compound 2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid has a molecular weight of 203.2 and a melting point of 235-237°C . It is a powder stored at room temperature .
Scientific Research Applications
Synthesis of Prop-2-enoylamides
The compound is an important starting material for the synthesis of biologically and pharmacologically important 2-propenoylamides . Propenoylamides are a class of compounds that have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antiviral properties.
Synthesis of Prop-2-enoates
This compound is also used in the synthesis of prop-2-enoates . Prop-2-enoates, also known as acrylates, are a class of compounds that are widely used in the production of polymers, coatings, adhesives, and sealants.
Antimicrobial Activity
The compound has been studied for its antimicrobial activity . It has shown moderate antimicrobial activity against selected pathogens, which could make it a potential candidate for the development of new antimicrobial agents.
Spectroscopic Characterization
The compound has been characterized using various spectroscopic techniques, including FT-IR, UV–visible, and 1H NMR . These techniques provide valuable information about the structure and properties of the compound.
Crystal Structure Analysis
The crystal structure of the compound has been elucidated using single-crystal X-ray diffraction technique . This provides detailed information about the arrangement of atoms in the crystal and the chemical bonds between them.
Theoretical Studies
The compound has been studied using density functional theory (DFT) and time-dependent DFT (TD-DFT) approaches . These theoretical studies provide insights into the electronic structure of the compound, including the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the UV–visible spectrum of the compound.
Safety and Hazards
properties
IUPAC Name |
2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-19-11-4-2-9(3-5-11)6-10(7-14)13(18)15-8-12(16)17/h2-6H,8H2,1H3,(H,15,18)(H,16,17)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGRLPPGYYUFRG-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid |
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